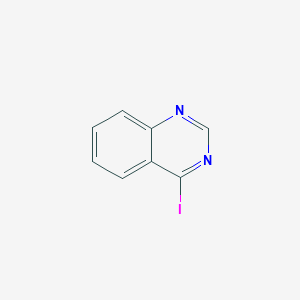

4-Iodoquinazoline

説明

Structure

3D Structure

特性

IUPAC Name |

4-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSRYRNFSYDEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Iodoquinazoline chemical structure and IUPAC name

Topic: 4-Iodoquinazoline Chemical Structure and IUPAC Name Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Iodoquinazoline (IUPAC: 4-iodoquinazoline) is a high-value heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). While less ubiquitous than its 4-chloro analog, the 4-iodo derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the weaker C–I bond dissociation energy. This guide details its structural properties, validated synthesis protocols, and reactivity profile, serving as a reference for optimizing lead optimization campaigns.

Chemical Structure & Nomenclature

IUPAC Identity[1]

-

IUPAC Name: 4-Iodoquinazoline

-

CAS Registry Number: 31456-78-1 (Parent)

-

Molecular Formula:

-

Molecular Weight: 256.04 g/mol

Structural Analysis

The quinazoline core consists of a benzene ring fused to a pyrimidine ring. In 4-iodoquinazoline, the iodine atom is attached to the C4 position (the carbon between the bridgehead and the N3 nitrogen).

-

Numbering System: The nitrogen atoms are at positions 1 and 3. The reactive C4 center is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring (specifically the imine-like N3).

-

Electronic Character: The C–I bond is polarized, but the iodine atom is also polarizable, making it an excellent leaving group for both nucleophilic aromatic substitution (

) and oxidative addition to transition metals.

Figure 1: Simplified connectivity highlighting the reactive C4-Iodine bond.

Synthesis Protocols

Direct iodination of quinazoline is difficult. The standard industry protocol involves a halogen exchange (Finkelstein-like) from 4-chloroquinazoline.

Method A: In Situ Iodination (TMSCl/NaI) – Preferred Route

This method avoids the use of gaseous HI and typically proceeds under milder conditions with higher yields.

Mechanism: Trimethylsilyl chloride (TMSCl) reacts with Sodium Iodide (NaI) to generate Trimethylsilyl Iodide (TMSI) in situ. TMSI is a potent iodinating agent that activates the 4-chloroquinazoline.

Protocol:

-

Reagents: 4-Chloroquinazoline (1.0 eq), NaI (2.0–3.0 eq), TMSCl (2.0 eq).

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Procedure:

-

Suspend NaI in dry MeCN under inert atmosphere (

). -

Add TMSCl dropwise; the solution will yellow (formation of TMSI).

-

Add 4-Chloroquinazoline solution slowly.

-

Stir at ambient temperature (or mild reflux 40°C) for 4–6 hours. Monitor by TLC/LCMS (disappearance of Cl-SM).

-

Quench: Pour into aqueous sodium thiosulfate (

) to reduce liberated iodine ( -

Isolation: Extract with EtOAc, dry over

, and concentrate in vacuo. -

Storage: Store in amber vials at -20°C (light sensitive).

-

Method B: Classical Hydroiodic Acid Route

Reagents: 4-Chloroquinazoline, 57% aqueous HI. Procedure: Treatment of the chloro-precursor with conc. HI at 0°C followed by stirring at RT. Drawback: Harsh acidic conditions can degrade sensitive functional groups if the quinazoline scaffold is substituted.

Figure 2: Synthesis workflow via the TMSCl/NaI mediated halogen exchange.

Reactivity Profile & Applications

The 4-iodo substituent transforms the quinazoline into a versatile electrophile.

Comparative Reactivity (I vs. Cl)

The C–I bond is weaker than the C–Cl bond. In palladium-catalyzed reactions, the Oxidative Addition step (insertion of Pd(0) into the C–X bond) is often rate-limiting.

-

Rate of Oxidative Addition: Ar-I > Ar-Br > Ar-Cl.

-

Implication: 4-Iodoquinazoline couples at lower temperatures and with lower catalyst loadings than 4-chloroquinazoline. It is essential when coupling with sterically hindered boronic acids or electron-deficient alkynes.

Key Transformations

-

Suzuki-Miyaura Coupling:

-

Partners: Aryl/Vinyl Boronic Acids.[1]

-

Conditions:

or -

Product: 4-Arylquinazolines (bi-aryl scaffolds common in kinase inhibitors).

-

-

Sonogashira Coupling:

-

Partners: Terminal Alkynes.

-

Conditions:

, CuI, -

Utility: Introduction of rigid alkyne linkers.

-

-

Nucleophilic Aromatic Substitution (

):-

Partners: Primary/Secondary Amines (Anilines).

-

Note: While 4-chloro is usually sufficient for

, 4-iodo reacts rapidly. However, using the expensive iodo-derivative for simple

-

Figure 3: Divergent synthetic pathways from the 4-iodoquinazoline scaffold.

Characterization & Stability

Spectroscopic Data

-

NMR (DMSO-

-

H2: Singlet, highly deshielded, typically

9.0 – 9.2 ppm. -

H5-H8: Multiplets in the aromatic region (

7.6 – 8.3 ppm).

-

- NMR: The C4 carbon attached to iodine typically appears upfield relative to the C4-Cl analog due to the "heavy atom effect" of iodine (shielding).

Stability

-

Light Sensitivity: Iodides are photosensitive. Prolonged exposure to light causes liberation of

, turning the solid purple/brown. -

Hydrolysis: The C4 position is susceptible to hydrolysis to form Quinazolin-4(3H)-one, especially in acidic aqueous media.

-

Storage: Store under inert gas (Argon) at -20°C, protected from light.

References

- Synthesis of 4-iodoquinazoline via TMSCl/NaI:Journal of Organic Chemistry, 1977, 42, 3761.

-

Palladium-Catalyzed Cross-Couplings of Quinazolines: Canadian Journal of Chemistry, 2004, 82(2), 206–214.[1] Link[1]

- Reactivity of 4-Iodo vs 4-Chloro Heterocycles:Chemical Communications, 2010.

-

Medicinal Chemistry of Quinazolines: European Journal of Medicinal Chemistry, 2019. Link

Sources

Introduction: The Strategic Importance of 4-Iodoquinazoline

An In-Depth Technical Guide to the Synthesis of 4-Iodoquinazoline from 4-Hydroxyquinazoline

This guide provides a comprehensive technical overview for the synthesis of 4-iodoquinazoline, a critical building block in contemporary drug discovery and development. We will delve into the strategic conversion of 4-hydroxyquinazoline to its iodo derivative, elucidating the underlying chemical principles, providing field-tested protocols, and discussing the rationale behind key experimental choices. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reliable methodology for accessing this valuable synthetic intermediate.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Derivatives of 4-anilinoquinazoline, for instance, are known to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1][2] The 4-iodoquinazoline intermediate is especially valuable as it provides a reactive handle for introducing diverse functionalities via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2][3]

The starting material, 4-hydroxyquinazoline, exists in tautomeric equilibrium with its more stable keto form, quinazolin-4(3H)-one.[4] This tautomerism is crucial to understand as the "hydroxy" group is not a simple alcohol but part of an amide-like system, which dictates the synthetic strategy for its conversion. Direct iodination is not feasible; therefore, a two-step approach is typically employed, involving the conversion of the hydroxyl group into a more effective leaving group, followed by nucleophilic substitution with an iodide source.

Synthetic Strategy: A Two-Step Conversion Pathway

The most prevalent and reliable method for synthesizing 4-iodoquinazoline from 4-hydroxyquinazoline involves a two-step sequence:

-

Chlorination: Conversion of the 4-hydroxy group (in its quinazolin-4(3H)-one form) to a 4-chloro substituent. This is a critical activation step.

-

Iodination (Halogen Exchange): Substitution of the 4-chloro group with iodide via a Finkelstein-type reaction.

This strategic pathway is outlined below.

Caption: High-level overview of the two-step synthesis of 4-iodoquinazoline.

Part I: Synthesis of 4-Chloroquinazoline

The conversion of the amide-like C=O in quinazolin-4(3H)-one to a C-Cl bond is an essential activation step. The most common and effective reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful chlorinating and dehydrating agent widely used for converting heteroaromatic ketones and amides into their corresponding chlorides.[5]

Mechanism of Chlorination:

The reaction with POCl₃ is not a simple substitution. It proceeds through the formation of a highly reactive phosphate ester intermediate.

-

Phosphorylation: The oxygen atom of the quinazolinone attacks the electrophilic phosphorus atom of POCl₃. This initial phosphorylation can occur on either the oxygen or nitrogen atom, but productive chlorination proceeds through the O-phosphorylated intermediate.[6]

-

Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position of the quinazoline ring.

-

Elimination: The phosphate group is eliminated as a stable leaving group, resulting in the formation of the aromatic 4-chloroquinazoline product.

Caption: Simplified mechanism for the chlorination of quinazolin-4(3H)-one.

Experimental Protocol: Chlorination

Materials:

-

Quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Toluene (optional, as solvent)

-

N,N-Dimethylformamide (DMF, catalytic amount, optional)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend quinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 volumes). A co-solvent like toluene can be used. A catalytic amount of DMF can sometimes accelerate the reaction.

-

Heating: Heat the reaction mixture to reflux (typically around 110 °C) for 2-4 hours.[7] Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

The crude product may precipitate at this stage.

-

Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.

-

Caution: The 4-chloroquinazoline product can be susceptible to hydrolysis back to the starting material under harsh aqueous conditions.[8][9] A rapid and efficient work-up is crucial.

-

-

Extraction and Isolation:

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-chloroquinazoline.

-

The product can be purified by recrystallization or column chromatography if necessary.

-

Expertise & Trustworthiness: The quenching of POCl₃ is a hazardous step. The use of a large excess of ice helps to control the exotherm. The key to a high yield is the careful neutralization; rapid extraction is necessary to prevent the hydrolysis of the desired product back to the starting quinazolinone.[8] Isolated yields for this step are typically in the range of 77-96%.[8]

Part II: Synthesis of 4-Iodoquinazoline

With the activated 4-chloroquinazoline in hand, the next step is a halogen exchange reaction to install the iodo group.

The Finkelstein Reaction

The classic Finkelstein reaction involves the exchange of one halogen for another, typically converting alkyl chlorides or bromides to iodides using sodium iodide in acetone.[10][11] This principle is extended to aromatic systems in a reaction that proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism of Iodination (SNAr):

-

Nucleophilic Attack: The iodide ion (I⁻), a strong nucleophile, attacks the electron-deficient C4 position of the 4-chloroquinazoline ring. This forms a negatively charged intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, yielding the final 4-iodoquinazoline product.

The reaction is driven to completion by using a high concentration of the iodide salt.

Experimental Protocol: Iodination

Materials:

-

4-Chloroquinazoline

-

Sodium iodide (NaI) or Potassium iodide (KI)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate solution (optional, for work-up)

Procedure:

-

Reaction Setup: Dissolve 4-chloroquinazoline (1.0 eq) in a suitable solvent like acetone or DMF in a round-bottom flask.[10]

-

Reagent Addition: Add an excess of sodium iodide (typically 2-5 eq).

-

Heating: Heat the mixture to reflux (for acetone, ~56 °C; for DMF, a higher temperature may be used, e.g., 80-100 °C) for several hours (4-24 h). Monitor the reaction by TLC.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

If the aqueous layer has a yellow/brown color due to the presence of I₂, wash the organic layer with a dilute solution of sodium thiosulfate to decolorize it.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield pure 4-iodoquinazoline.

-

Data Summary

The following table summarizes typical reaction parameters for the two-step synthesis.

| Step | Reagents & Solvents | Temperature | Time | Typical Yield | Reference |

| 1. Chlorination | Quinazolin-4(3H)-one, POCl₃ (excess) | Reflux (~110 °C) | 2-4 h | 77-96% | [8] |

| 2. Iodination | 4-Chloroquinazoline, NaI (2-5 eq), Acetone/DMF | Reflux | 4-24 h | Good to Excellent | [10][12] |

Characterization of 4-Iodoquinazoline

Proper characterization is essential to confirm the identity and purity of the final product.

-

¹H NMR: The proton signals of the quinazoline core will be observable. The chemical shifts will be distinct from the starting material and the chloro-intermediate. Key signals include the singlet for the proton at C2 and the aromatic protons on the benzo-fused ring.

-

¹³C NMR: The spectrum will show the expected number of carbon signals for the quinazoline ring. The C4 carbon directly attached to the iodine atom will have a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of 4-iodoquinazoline (C₈H₅IN₂).

Applications in Drug Discovery

4-Iodoquinazoline is a versatile precursor for synthesizing a wide range of biologically active molecules. Its primary utility lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position, which is a critical site for modulating kinase inhibitory activity and other biological properties.[2][3] Several approved anticancer drugs, such as Lapatinib, feature a substituted quinazoline core, highlighting the importance of intermediates like 4-iodoquinazoline in the drug development pipeline.[13]

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). The quenching process is particularly hazardous and requires extreme caution.

-

Thionyl Chloride (SOCl₂): Also highly corrosive and toxic, with similar handling precautions as POCl₃.

-

Solvents: Standard precautions for handling flammable organic solvents like acetone, DCM, and ethyl acetate should be followed.

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

-

Finkelstein reaction. Wikipedia. [Link]

-

What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]

-

Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. SciSpace. [Link]

-

Finkelstein Reaction. SATHEE. [Link]

-

Isomeric forms of 4-hydroxyquinazoline (4-HQZ). ResearchGate. [Link]

- Preparation of 4-hydroxyquinoline compounds.

-

Finkelstein Reaction. BYJU'S. [Link]

-

Scheme 3: Alkylation reaction of 4-hydroxyquinazoline. ResearchGate. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

-

Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Medicinal Chemistry. [Link]

-

Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances. [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

-

(PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. ResearchGate. [Link]

-

Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3 H )-ones and Pyrazolo[4,3- d ]pyrimidin-7(6 H )-ones via Amination of sp 3 C–H Bond | Request PDF. ResearchGate. [Link]

-

Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

-

Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

-

One-Pot Synthesis of Quinazoline-4(3 H)-ones through Electrochemically Induced Three-Component Cyclization. ACS Omega. [Link]

-

POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. [Link]

-

Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives | Semantic Scholar. Semantic Scholar. [Link]

-

POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

-

Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate. [Link]

-

Examples of drugs containing iodo substitutions and some quinazoline multitargeted TKIs. ResearchGate. [Link]

-

Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. Chemia. [Link]

-

Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

- Preparation method of lapatinib intermediate and analogues thereof.

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [Link]

-

POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. [Link]

-

Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PMC. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 11. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 12. byjus.com [byjus.com]

- 13. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

Spectroscopic Data for 4-Iodoquinazoline: A Technical Guide for Researchers

Introduction

4-Iodoquinazoline belongs to the quinazoline family of fused heterocycles, which are integral components of numerous biologically active compounds, including approved drugs for cancer therapy. The introduction of an iodine atom at the 4-position of the quinazoline ring system significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of 4-Iodoquinazoline in any research or development endeavor. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Iodoquinazoline, providing a comprehensive reference for its structural elucidation.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinazoline ring system is presented below.

Caption: Molecular structure of 4-Iodoquinazoline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-Iodoquinazoline are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Iodoquinazoline is expected to show five distinct signals in the aromatic region. The chemical shifts are predicted based on the known spectrum of quinazoline and the substituent effects of the iodine atom. Iodine, being an electronegative and anisotropic atom, will influence the chemical shifts of the neighboring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | Singlet (s) | - |

| H-5 | 8.1 - 8.3 | Doublet (d) | 8.0 - 9.0 |

| H-6 | 7.7 - 7.9 | Triplet (t) | 7.0 - 8.0 |

| H-7 | 7.9 - 8.1 | Triplet (t) | 7.0 - 8.0 |

| H-8 | 8.0 - 8.2 | Doublet (d) | 8.0 - 9.0 |

Interpretation:

-

H-2: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded proton in the pyrimidine ring, appearing as a sharp singlet.

-

H-5 and H-8: These protons are in the ortho positions of the benzene ring relative to the fused pyrimidine ring. They are expected to appear as doublets due to coupling with their respective neighboring protons (H-6 and H-7).

-

H-6 and H-7: These protons are in the meta positions and will appear as triplets due to coupling with their two neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of 4-Iodoquinazoline. The iodine substituent will have a significant effect on the chemical shift of the carbon to which it is attached (C-4) due to the "heavy atom effect".

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 158 |

| C-4 | 105 - 115 |

| C-4a | 150 - 153 |

| C-5 | 128 - 130 |

| C-6 | 127 - 129 |

| C-7 | 133 - 135 |

| C-8 | 129 - 131 |

| C-8a | 151 - 154 |

Interpretation:

-

C-4: The direct attachment of the iodine atom is expected to cause a significant upfield shift (lower ppm value) for C-4 compared to an unsubstituted or chloro-substituted quinazoline.

-

C-2, C-4a, and C-8a: These carbons are adjacent to nitrogen atoms and are expected to appear at lower field (higher ppm values).

-

C-5, C-6, C-7, and C-8: These carbons of the benzene ring will have chemical shifts in the typical aromatic region.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a small molecule like 4-Iodoquinazoline is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Iodoquinazoline will be dominated by the vibrations of the quinazoline ring system and the C-I bond.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C=N Stretch | 1610 - 1630 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-H in-plane bending | 1000 - 1300 | Medium |

| C-H out-of-plane bending | 750 - 900 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Interpretation:

-

The spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds of the quinazoline ring.[1]

-

A strong band corresponding to the C=N stretching vibration is expected.[1]

-

The C-I stretching vibration will appear in the far-infrared region of the spectrum.

Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of 4-Iodoquinazoline (C₈H₅IN₂) is 255.96 g/mol . Therefore, the molecular ion peak is expected at m/z 256.

-

Major Fragments:

-

[M-I]⁺: Loss of the iodine atom (127 amu) is a likely fragmentation pathway, resulting in a peak at m/z 129. This fragment corresponds to the quinazoline cation.

-

[M-HCN]⁺: Loss of a neutral hydrogen cyanide molecule (27 amu) from the pyrimidine ring is a common fragmentation for quinazolines, which would give a peak at m/z 229.

-

[C₇H₅N]⁺: Further fragmentation of the quinazoline ring could lead to a benzonitrile-type fragment at m/z 103.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard procedure for obtaining an EI-MS spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-Iodoquinazoline. The presented NMR, IR, and MS data, along with their interpretations and standard experimental protocols, offer a valuable resource for scientists working with this compound. While these predictions are based on sound scientific principles and data from related structures, it is imperative that they are confirmed by experimental data whenever a new batch of 4-Iodoquinazoline is synthesized or utilized. This rigorous approach to structural verification ensures the integrity and reproducibility of research and development outcomes in the pursuit of new therapeutic agents.

References

- T. L. Gilchrist, Heterocyclic Chemistry, 3rd ed.

- D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan, Introduction to Spectroscopy, 5th ed., Cengage Learning, 2015.

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed., John Wiley & Sons, 2014.

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link][1]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Iodoquinazoline

Executive Summary

4-Iodoquinazoline is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a precursor for constructing pharmacologically active agents, particularly EGFR inhibitors and other kinase-targeting small molecules. Its reactivity is dominated by the labile C-I bond at the C4 position, making it an excellent electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (

However, its utility is frequently bottlenecked by solubility challenges. As a lipophilic, nitrogen-containing heterocycle, 4-iodoquinazoline exhibits a distinct solubility profile that dictates solvent selection for synthesis, purification, and biological assay formulation. This guide provides a comprehensive analysis of its solubility landscape, grounded in physicochemical principles and experimental best practices.[1]

Physicochemical Profile & Solubility Drivers

Understanding the solubility of 4-iodoquinazoline requires analyzing its molecular architecture. The quinazoline core is planar and aromatic, while the iodine atom is large, polarizable, and lipophilic.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Structure | Fused benzene-pyrimidine ring with C4-Iodine | Planarity encourages |

| Lipophilicity (LogP) | ~2.5 – 3.0 (Predicted) | Indicates preference for organic solvents over aqueous media. High permeability but low water solubility. |

| H-Bond Potential | 2 Acceptors (N1, N3), 0 Donors | Soluble in protic solvents (alcohols) via H-bond acceptance, but lacks self-solvating H-bond donor capability. |

| Polarizability | High (due to Iodine) | Enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatic solvents (Toluene). |

| Stability | Light & Moisture Sensitive | Critical: Solutions in DMSO/DMF may degrade over time; C-I bond is photolabile. |

Solubility Landscape: Solvent Tier List

The following classification is derived from empirical trends of 4-haloquinazolines and general "like-dissolves-like" principles.

Tier 1: High Solubility (Primary Reaction Solvents)

Best for: Stock solutions, homogeneous reactions, and library storage.

-

Solvents: Dimethyl sulfoxide (DMSO),

-Dimethylformamide (DMF), -

Mechanism: These polar aprotic solvents effectively disrupt the crystal lattice dipole interactions without relying on hydrogen bond donation. They solvate the polarizable iodine and the nitrogen lone pairs.

-

Operational Note: 4-Iodoquinazoline is typically soluble at >50 mg/mL in DMSO. However, nucleophilic attack by the solvent (e.g., DMSO decomposition at high temp) is a risk during prolonged heating.

Tier 2: Moderate to Good Solubility (Processing & Workup)

Best for: Extractions, chromatography, and low-temperature reactions.

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Chloroform (

). -

Mechanism:

-

DCM/Chloroform: Excellent solvation of the "soft" iodine atom due to polarizability match.

-

THF: Good general solvent; coordinates well with metal catalysts used in coupling reactions involving 4-iodoquinazoline.

-

-

Operational Note: DCM is the standard solvent for extracting this compound from aqueous reaction quenches.

Tier 3: Temperature-Dependent Solubility (Crystallization)

Best for: Purification via recrystallization.

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN), Isopropanol (IPA).

-

Mechanism: At room temperature, solubility is often moderate (1–10 mg/mL). Upon heating to reflux, solubility increases dramatically, allowing for effective recrystallization upon cooling.

-

Operational Note: Acetonitrile is preferred for HPLC analysis. Alcohols are viable for

reactions but can act as nucleophiles at high temperatures if the iodine is highly activated.

Tier 4: Poor Solubility (Anti-Solvents)

Best for: Precipitation and trituration.

-

Solvents: Water, Hexanes, Diethyl Ether, Pentane.

-

Mechanism: The high lattice energy and lipophilicity of 4-iodoquinazoline prevent dissolution in highly polar (water) or highly non-polar (alkane) media.

-

Operational Note: Hexanes are excellent for precipitating the product from a minimal volume of DCM or EtOAc.

Visualizing Solvent Selection

The following decision tree guides the researcher to the optimal solvent based on the intended experimental outcome.

Figure 1: Solvent Selection Decision Tree for 4-Iodoquinazoline workflows.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity variations (e.g., presence of 4-chloro or 4-hydroxy impurities) can alter solubility, it is critical to determine the exact solubility for your specific lot.

Methodology: Saturation Shake-Flask

Objective: Determine the equilibrium solubility (

Reagents:

-

4-Iodoquinazoline (Solid, >97% purity)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter (Nylon filters may bind nitrogen heterocycles)

Workflow:

-

Supersaturation: Add excess 4-iodoquinazoline solid to 2.0 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom.

-

Equilibration: Agitate the vial at 25°C for 24 hours.

-

Tip: Protect from light using aluminum foil to prevent iodine liberation.

-

-

Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes or allow to settle for 1 hour.

-

Filtration: Draw the supernatant and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) until a constant mass is achieved (

). -

Calculation:

Figure 2: Workflow for Gravimetric Solubility Determination.

Critical Application Notes

Stability in Solution

4-Iodoquinazoline contains a weak C-I bond.

-

Light Sensitivity: Solutions in clear glass exposed to ambient light will turn yellow/brown over time, indicating the release of elemental iodine (

). Always store stock solutions in amber vials. -

Nucleophilic Solvents: Avoid storing in methanol or ethanol for extended periods (>24h) at room temperature, as slow solvolysis to 4-methoxyquinazoline or 4-ethoxyquinazoline can occur, especially if traces of acid/base are present.

Reaction Solvent Effects[2][3]

-

Suzuki-Miyaura Coupling: While DMF is a good solvent for solubility, it can poison certain Pd catalysts. A mixture of DME (Dimethoxyethane) or Toluene/Water is often superior, even if the starting material is only partially soluble initially (it will dissolve as the reaction progresses).

-

Lithiation: If performing lithium-halogen exchange (rare for C4-iodo, but possible), THF or 2-MeTHF must be used. DCM is incompatible with organolithiums.

References

-

BenchChem. (2025).[1] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 125096, 4-Chloro-8-iodoquinazoline (Analogous physicochemical properties). Retrieved from

-

Sigma-Aldrich. (2023). Solvent Miscibility and Solubility Tables. Retrieved from

-

European Commission. (2021). Standard Operating Procedure for Solubility Testing. EURL ECVAM.[2] Retrieved from

-

Li, J., et al. (2012). Synthesis and characterization of 4-anilinoquinazoline derivatives. Chemical Biology & Drug Design. (Contextual data on quinazoline solubility in synthesis). Retrieved from

Sources

N-arylation of amines with 4-Iodoquinazoline for kinase inhibitor synthesis

Application Note & Protocol

Topic: Strategic N-arylation of Amines with 4-Iodoquinazoline: A Modular Approach to Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design

The quinazoline ring system is a benzo-fused pyrimidine that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] This is particularly true in the field of oncology, where the 4-aminoquinazoline core is the central pharmacophore in numerous clinically successful kinase inhibitors.[3] Kinases are a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, playing a pivotal role in cellular signaling pathways that govern growth, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5]

Notably, 4-anilinoquinazoline derivatives have been extensively developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression is linked to various malignancies.[6][7][8] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) are first-generation EGFR inhibitors built upon this scaffold.[3][7][9] Their mechanism of action involves the quinazoline core mimicking the adenine ring of ATP, establishing critical hydrogen bond interactions within the kinase's ATP-binding pocket.[7] Specifically, the N1 atom of the quinazoline ring typically forms a hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region, anchoring the inhibitor to its target.[7]

The synthesis of these vital compounds hinges on the efficient formation of a C-N bond at the C4 position of the quinazoline core. The N-arylation of various primary and secondary amines with a reactive 4-substituted quinazoline is the key strategic step that enables the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document provides a detailed guide to this critical reaction, focusing on the use of 4-iodoquinazoline as a versatile and reactive electrophile.

Figure 1: Kinase inhibition by 4-anilinoquinazolines.

Reaction Overview and Mechanistic Considerations

The formation of the C4-N bond on the quinazoline scaffold can be achieved through several methods. While traditional nucleophilic aromatic substitution (SNAr) on 4-chloroquinazolines is feasible, particularly with electron-rich amines, it often requires harsh conditions and may result in low yields for less nucleophilic (electron-poor) amines.[1][10] The use of 4-iodoquinazoline as the electrophile opens the door to more versatile and robust palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination.[11][12]

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, offering broad substrate scope and functional group tolerance under relatively mild conditions.[13] The reaction proceeds via a catalytic cycle involving a palladium(0) species.

The Catalytic Cycle involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodoquinazoline, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming an amido-palladium complex.

-

Reductive Elimination: The final step involves the formation of the desired C-N bond as the 4-aminoquinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[14][15]

The choice of ligand, base, and solvent is critical for the success of this reaction, as these components influence the stability and reactivity of the palladium intermediates throughout the catalytic cycle.

Figure 2: The Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed N-arylation of an amine with 4-iodoquinazoline. Optimization may be required for specific amine substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Iodoquinazoline | >97% | Commercial | Store under inert gas, protected from light. |

| Amine (substrate) | >98% | Commercial | Ensure dryness, may require distillation or drying. |

| Pd₂(dba)₃ | Catalyst Grade | Commercial | Tris(dibenzylideneacetone)dipalladium(0). Air-sensitive. |

| Xantphos | >98% | Commercial | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene. Ligand. |

| Cs₂CO₃ | Anhydrous, >99% | Commercial | Cesium Carbonate. Base. Must be freshly dried. |

| 1,4-Dioxane | Anhydrous | Commercial | Solvent. Use from a sealed bottle or freshly distilled. |

| Toluene | Anhydrous | Commercial | Alternative solvent. |

| Ethyl Acetate | ACS Grade | Commercial | For workup and chromatography. |

| Hexanes | ACS Grade | Commercial | For chromatography. |

| Saturated NaCl (Brine) | Lab Prepared | N/A | For workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | Lab Grade | Commercial | For drying organic layers. |

| Argon or Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir plate with heating mantle

-

Inert atmosphere setup (Schlenk line or balloon)

-

Syringes and needles for transfer of anhydrous solvents and reagents

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash column chromatography setup

-

Standard laboratory glassware

Step-by-Step Procedure

Figure 3: General experimental workflow for N-arylation.

-

Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Solids: Under a positive flow of inert gas, add 4-iodoquinazoline (1.0 equiv), the desired amine (1.1–1.5 equiv), cesium carbonate (1.5–2.0 equiv), Pd₂(dba)₃ (0.01–0.05 equiv), and Xantphos (0.02–0.10 equiv) to the flask.

-

Causality Note: Cesium carbonate is an effective base for deprotonating the amine upon coordination to palladium; its solubility in organic solvents is beneficial. Xantphos is a bulky, electron-rich ligand with a large "bite angle," which promotes the crucial reductive elimination step and stabilizes the Pd(0) catalyst.[13]

-

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-iodoquinazoline.

-

Reaction Heating: Place the flask in a preheated oil bath at 100–110 °C and stir vigorously.

-

Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. Develop using a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). Visualize under UV light (254 nm). The reaction is complete when the starting 4-iodoquinazoline spot has been consumed.

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure 4-aminoquinazoline product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

-

Purity Analysis: HPLC or LC-MS to determine the purity of the final compound.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; insufficient inert atmosphere; wet reagents/solvent; inappropriate base or ligand. | Ensure rigorous inert atmosphere technique. Use freshly opened/dried reagents and anhydrous solvent. Screen alternative ligands (e.g., RuPhos, SPhos) or bases (e.g., K₃PO₄, NaOt-Bu). |

| Formation of Side Products | Amine degradation at high temperature; competing reactions (e.g., hydrodehalogenation). | Lower the reaction temperature and increase the reaction time. Use a different palladium precursor/ligand combination known for milder conditions. |

| Difficult Purification | Product co-elutes with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |

Conclusion

The N-arylation of amines with 4-iodoquinazoline via the Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of 4-aminoquinazoline-based kinase inhibitors. This protocol provides a reliable starting point for researchers in drug discovery, enabling the modular synthesis of compound libraries for SAR studies. The broad applicability of this reaction underscores its importance in the development of targeted cancer therapeutics.[3][4] By understanding the underlying mechanism and the critical role of each reaction component, scientists can effectively troubleshoot and adapt this procedure to generate novel molecular entities with the potential to inhibit key signaling pathways in cancer.

References

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. ACS Publications. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

-

Quinazoline derivatives as EGFR TK inhibitors. ResearchGate. Available at: [Link]

-

Prototypical Buchwald-Hartwig amination mechanism. ResearchGate. Available at: [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Latin American Journal of Pharmacy. Available at: [Link]

-

4-Aminoquinoline. Wikipedia. Available at: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Center for Biotechnology Information. Available at: [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. Available at: [Link]

-

One-Pot Synthesis of 4-Aminoquinazolines by Hexamethyldisilazane-Mediated Reaction of Quinazolin-4(3H)-ones with Amines. ResearchGate. Available at: [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Publishing. Available at: [Link]

-

Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science. Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. ResearchGate. Available at: [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Amination Mechanism. YouTube. Available at: [Link]

Sources

- 1. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Application Notes & Protocols: Synthesis of Gefitinib and Erlotinib Analogues via 4-Iodoquinazoline

Abstract

This document provides a comprehensive technical guide for the synthesis of analogues of Gefitinib (Iressa®) and Erlotinib (Tarceva®), two pivotal epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. We focus on the strategic use of 4-iodoquinazoline as a highly versatile and reactive intermediate. This guide moves beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into reaction optimization, troubleshooting, and mechanistic considerations. Detailed, step-by-step protocols for palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Sonogashira coupling, are provided to empower researchers in the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies and novel drug discovery.

Introduction: The Central Role of the Quinazoline Scaffold and the 4-Iodo Intermediate

Gefitinib and Erlotinib are foundational first-generation EGFR inhibitors used in the treatment of non-small cell lung cancer and other malignancies.[1] Both drugs share a common 4-anilinoquinazoline core, which is essential for their binding to the ATP pocket of the EGFR kinase domain. The development of new analogues is a critical endeavor to overcome acquired resistance and improve efficacy.[2]

Traditionally, the synthesis of these molecules involves the chlorination of a quinazolinone precursor, followed by nucleophilic aromatic substitution.[3] While effective, 4-chloroquinazolines can sometimes be sluggish in reactivity. This guide focuses on 4-iodoquinazoline as a superior alternative. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, readily undergoing oxidative addition to the Pd(0) catalyst.[4] This enhanced reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields, making 4-iodoquinazoline an ideal hub for chemical diversification.

This document will detail the synthesis of the 4-iodoquinazoline intermediate and its subsequent elaboration into Gefitinib and Erlotinib-like structures using modern cross-coupling methodologies that have become indispensable in pharmaceutical research.[5]

Diagram 1: Central role of 4-Iodoquinazoline in analogue synthesis.

Synthesis of the Key Intermediate: 4-Iodoquinazoline

The journey begins with the preparation of the key building block. While various methods exist for quinazolinone synthesis, a common route starts from readily available anthranilic acid derivatives.[6][7] The subsequent conversion to the 4-iodo derivative is the critical step.

Protocol 2.1: Synthesis of Quinazolin-4(3H)-one

This protocol provides a general method starting from isatoic anhydride.[8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add isatoic anhydride (1.0 eq), ammonium acetate (1.5 eq), and ethanol.

-

Addition of Formate Source: Add triethyl orthoformate (1.2 eq).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum to yield quinazolin-4(3H)-one.

Protocol 2.2: Iodination of Quinazolin-4(3H)-one

This protocol converts the quinazolinone to the highly reactive 4-iodoquinazoline.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend quinazolin-4(3H)-one (1.0 eq) in phosphorus oxyiodide (POCl₃ can be used, but POI₃ or a mixture of PCl₅/I₂ is often more direct for iodination) or a suitable non-polar solvent like toluene.

-

Reagent Addition: Add N,N-dimethylaniline or another suitable base (1.5-2.0 eq) dropwise at 0°C.

-

Heating: Slowly warm the mixture to reflux (approx. 110-120°C) and maintain for 3-5 hours, monitoring by TLC.

-

Work-up and Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate.

-

Purification: Filter the crude solid, wash thoroughly with cold water and then with a cold saturated sodium bicarbonate solution to neutralize residual acid. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford pure 4-iodoquinazoline.

Core Synthetic Strategies for Analogue Diversification

The C-I bond at the 4-position is now primed for palladium-catalyzed cross-coupling, enabling the installation of diverse functionalities.

Buchwald-Hartwig Amination for Gefitinib Analogues (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds.[9] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[10] This is the key step for introducing the substituted aniline moiety characteristic of Gefitinib.

-

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the 4-iodoquinazoline to a Pd(0) complex.[11] This is followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[10] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, SPhos) accelerate the reductive elimination step and are often essential for high yields.[12]

Sonogashira Coupling for Erlotinib Analogues (C-C Bond Formation)

The Sonogashira reaction is the method of choice for coupling terminal alkynes with aryl halides, forming the critical C(sp²)-C(sp) bond found in Erlotinib.[13]

-

Mechanistic Insight: This reaction uniquely involves two interconnected catalytic cycles.[14] The palladium cycle mirrors other cross-couplings (oxidative addition, reductive elimination).[15] Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[16] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne group to the palladium center before reductive elimination occurs to yield the final product.[17]

Suzuki Coupling for Novel C4-Aryl Analogues (C-C Bond Formation)

The Suzuki coupling provides a robust method for creating C-C bonds between the 4-position of the quinazoline and various aryl or vinyl groups using boronic acids or esters.[18] This opens the door to a vast chemical space beyond the traditional Gefitinib/Erlotinib scaffolds.

-

Mechanistic Insight: The key steps are oxidative addition of the 4-iodoquinazoline to Pd(0), followed by transmetalation with the boronic acid derivative (activated by a base), and finally reductive elimination.[19] The use of 4-iodoquinazoline is particularly advantageous here, as the C-I bond's high reactivity allows for highly regioselective coupling.[20]

Detailed Experimental Protocols

Safety Note: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent.

Protocol 4.1: Synthesis of a Gefitinib Analogue via Buchwald-Hartwig Amination

This protocol describes the synthesis of a representative Gefitinib analogue by coupling 4-iodoquinazoline with 3-chloro-4-fluoroaniline.

Diagram 2: Workflow for Buchwald-Hartwig Amination Protocol.

Reagent Table:

| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |

| 4-Iodoquinazoline | 256.05 | 256 | 1.0 | 1.0 |

| 3-Chloro-4-fluoroaniline | 145.56 | 160 | 1.1 | 1.1 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 18.3 | 0.02 | 0.02 (2 mol%) |

| XPhos | 476.66 | 28.6 | 0.06 | 0.06 (6 mol%) |

| Toluene (anhydrous) | - | 5 mL | - | - |

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk tube, add 4-iodoquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), and sodium tert-butoxide (1.4 eq).

-

Catalyst & Ligand: In a separate vial, weigh the Pd₂(dba)₃ (0.02 eq) and XPhos ligand (0.06 eq).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube containing the substrate and base.

-

Degassing: Seal the tube and sparge the mixture with dry nitrogen or argon gas for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

-

Catalyst Introduction: Under a positive pressure of inert gas, add the pre-weighed catalyst and ligand to the reaction mixture.

-

Reaction: Seal the Schlenk tube and place it in a pre-heated oil bath at 100°C. Stir vigorously for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure product.

Protocol 4.2: Synthesis of an Erlotinib Analogue via Sonogashira Coupling

This protocol details the synthesis of a representative Erlotinib analogue by coupling a substituted 4-iodoquinazoline with 3-ethynylaniline.

Reagent Table:

| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |

| 4-Iodo-6,7-bis(2-methoxyethoxy)quinazoline | 448.25 | 448 | 1.0 | 1.0 |

| 3-Ethynylaniline | 117.15 | 129 | 1.1 | 1.1 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 35 | 0.05 | 0.05 (5 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 19 | 0.10 | 0.10 (10 mol%) |

| Triethylamine (TEA) | 101.19 | 0.42 mL | 3.0 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | - |

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add 4-iodo-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

-

Solvent and Reagents: Add anhydrous THF (5 mL) followed by triethylamine (3.0 eq). The triethylamine acts as both the base and a solvent.

-

Degassing: Sparge the mixture with nitrogen or argon for 15 minutes.

-

Alkyne Addition: Add 3-ethynylaniline (1.1 eq) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature for 8-16 hours. The reaction can be gently heated (e.g., to 40-50°C) if the rate is slow. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under vacuum. Redissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to obtain the desired Erlotinib analogue.

Troubleshooting and Field-Proven Insights

-

Low Yield in Buchwald-Hartwig:

-

Cause: Inefficient catalyst activity or catalyst decomposition.

-

Solution: Ensure rigorous exclusion of oxygen via thorough degassing. Screen different phosphine ligands (e.g., RuPhos, BrettPhos) and bases (K₃PO₄, Cs₂CO₃). The choice of base can be critical and is substrate-dependent.

-

-

Homocoupling (Glaser Coupling) in Sonogashira:

-

Cause: The presence of oxygen can promote the homocoupling of the alkyne.

-

Solution: Meticulous degassing is paramount. Ensure the copper(I) iodide is of high purity. Running the reaction under slightly more dilute conditions can sometimes disfavor the bimolecular homocoupling pathway.

-

-

Poor Solubility of Starting Materials:

-

Cause: The planar quinazoline core can lead to poor solubility.

-

Solution: For Suzuki and Buchwald-Hartwig reactions, solvent mixtures like Toluene/Dioxane or Dioxane/Water can be effective. For Sonogashira, DMF can be used as a co-solvent with TEA/THF to improve solubility.

-

-

Difficulty in Purification:

-

Cause: Residual palladium catalysts or closely eluting byproducts.

-

Solution: After aqueous work-up, washing the organic layer with a solution of 10% aqueous sodium sulfide can help precipitate palladium. If baseline separation is difficult on silica, consider reverse-phase chromatography.

-

Conclusion

4-Iodoquinazoline stands out as a superior synthetic intermediate for the rapid and efficient generation of Gefitinib and Erlotinib analogues. Its heightened reactivity in palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration. By leveraging the robust protocols for Buchwald-Hartwig, Sonogashira, and Suzuki couplings detailed herein, drug discovery teams can accelerate their SAR campaigns, leading to the identification of next-generation kinase inhibitors with improved pharmacological profiles.

References

- Mokale, S. N., et al. (2016). Quinazoline Scaffolds: A Historical and Current Perspective in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(13), 1062-1083.

- Zhang, H., et al. (2018). A review on the latest developments of quinazoline-based compounds as anticancer agents. Future Medicinal Chemistry, 10(10), 1247-1271.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link][17]

-

Haines, D. R., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(5), 286-295. Available at: [Link][3]

-

Al-Suwaidan, I. A., et al. (2021). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 26(21), 6432. Available at: [Link][6]

-

Ozaki, K., et al. (1985). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 28(5), 568-576. Available at: [Link][7]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][10]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link][16]

- Bariwal, J., & Van der Eycken, E. (2013). C–C, C–N, and C–S bond formation by Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type coupling reactions: a strategic tool in the synthesis of heterocycles. Chemical Society Reviews, 42(24), 9283-9303.

- Surati, K. M., et al. (2011). A review on synthesis of quinazoline derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 582-594.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sci-Hub. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water / Canadian Journal of Chemistry, 2004 [sci-hub.box]

High-Efficiency Heck Coupling of 4-Iodoquinazoline: Protocol & Application Note

Executive Summary

The 4-substituted quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous EGFR and tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). While 4-chloroquinazolines are common electrophiles, 4-iodoquinazoline offers significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C–I bond strength (approx. 53 kcal/mol vs. 95 kcal/mol for C–Cl).

However, this increased reactivity comes with a trade-off: hydrolytic instability . The electron-deficient pyrimidine ring renders the C4 position highly susceptible to nucleophilic attack by water, leading to the formation of the catalytically inert 4-quinazolinone.

This application note details a robust, field-proven protocol for the Heck reaction of 4-iodoquinazoline. It emphasizes anhydrous handling, specific catalyst-ligand combinations to prevent nitrogen-poisoning of the palladium center, and the use of "Jeffery conditions" to accelerate the reaction at milder temperatures.

Mechanistic Challenges & Strategy

The Challenge: N-Coordination vs. Oxidative Addition

In standard Heck couplings, the rate-determining step is often oxidative addition. With 4-iodoquinazoline, oxidative addition is facile. The primary failure mode is catalyst sequestration . The N1 and N3 nitrogens of the quinazoline ring are potent

The Solution

To maintain the active catalytic cycle, our protocol utilizes:

-

Sterically Bulky Ligands (or High Ligand Loading): To outcompete substrate nitrogen binding.

-

Phase Transfer Additives (TBAB): To stabilize anionic palladium species and facilitate the reaction at lower temperatures, minimizing thermal degradation of the substrate.

-

Anhydrous Base/Solvent System: To prevent hydrolysis to quinazolinone.

Catalytic Cycle Visualization

The following diagram illustrates the competitive pathways and the desired catalytic cycle.

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and potential off-cycle deactivation pathways (red) specific to N-heterocycles.

Optimization & Critical Parameters

The following matrix summarizes the impact of reaction variables specifically for 4-iodoquinazoline.

| Parameter | Recommended Condition | Rationale |

| Catalyst Source | Pd(OAc)₂ (5 mol%) | More air-stable than Pd(PPh₃)₄. Generates active Pd(0) in situ. |

| Ligand | PPh₃ (10-20 mol%) | Monodentate phosphines allow open coordination sites for bulky alkenes. High loading (1:4 Pd:L ratio) prevents Pd black formation. |

| Solvent | DMF (Anhydrous) | High polarity stabilizes the ionic intermediates. Must be dry to prevent hydrolysis. |

| Base | Et₃N (2-3 equiv) | Organic bases are soluble and effective. Inorganic bases (K₂CO₃) can be used if solubility is an issue, but often require higher temps. |

| Additive | TBAB (1.0 equiv) | Jeffery Conditions. Tetrabutylammonium bromide stabilizes Pd nanoparticles and accelerates the reaction, allowing lower temps (60-80°C). |

| Temperature | 80°C | Balance between reaction rate and thermal decomposition of the iodo-substrate. |

Detailed Experimental Protocol

Safety & Pre-Requisites

-

Hazard: 4-Iodoquinazoline is a skin irritant and potentially sensitizing. Handle in a fume hood.

-

Palladium: Heavy metal waste segregation required.

-

Inert Atmosphere: Strict exclusion of moisture is non-negotiable.

Workflow Diagram

Figure 2: Step-by-step workflow for the Heck coupling of 4-iodoquinazoline.

Step-by-Step Procedure

Scale: 1.0 mmol (approx. 256 mg of 4-iodoquinazoline)

-

Preparation of Reaction Vessel:

-

Oven-dry a 10 mL Schlenk tube or microwave vial containing a magnetic stir bar.

-

Cool under a stream of dry Argon or Nitrogen.

-

-

Reagent Charging (Solids):

-

Add Palladium(II) Acetate (11.2 mg, 0.05 mmol, 5 mol%).

-

Add Triphenylphosphine (52.5 mg, 0.20 mmol, 20 mol%). Note: Higher ligand loading protects the catalyst.

-

Add 4-Iodoquinazoline (256 mg, 1.0 mmol).

-

(Optional but Recommended) Add Tetrabutylammonium bromide (TBAB) (322 mg, 1.0 mmol).

-

-

Solvent & Degassing: